
Elsibucol
Übersicht
Beschreibung
Elsibucol, auch bekannt als AGI 1096, ist ein metabolisch stabiles Propanolderivat mit antioxidativen, entzündungshemmenden und antiproliferativen Eigenschaften. Es wird hauptsächlich als Inhibitor des vaskulären Zell-Adhäsionsmoleküls 1 (VCAM1) für die Untersuchung der Organtransplantatabstoßung verwendet. This compound senkt den Cholesterinspiegel im Blut und reduziert oxidativen Stress sowie Entzündungsreaktionen in verletzten Arterien, wodurch Atherosklerose gehemmt und die endotheliale Heilung nach einer Arterienverletzung geschützt wird .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Propanolderivats beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion von 4-Hydroxy-3,5-di-tert-butylbenzaldehyd mit 2,6-di-tert-butyl-4-methylphenol in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit 4-Brombuttersäure umgesetzt, um this compound zu erhalten . Industrielle Produktionsmethoden für this compound umfassen die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, einschließlich der Kontrolle der Temperatur, der Reaktionszeit und der Verwendung geeigneter Lösungsmittel und Katalysatoren .
Vorbereitungsmethoden
Elsibucol is synthesized through a series of chemical reactions involving the formation of a propanol derivative. The synthetic route typically involves the reaction of 4-hydroxy-3,5-di-tert-butylbenzaldehyde with 2,6-di-tert-butyl-4-methylphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-bromobutyric acid to yield this compound . Industrial production methods for this compound involve optimizing reaction conditions to ensure high yield and purity, including controlling temperature, reaction time, and the use of appropriate solvents and catalysts .
Analyse Chemischer Reaktionen
Elsibucol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine Hydrochinonform umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Carboxylgruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole.
Wissenschaftliche Forschungsanwendungen
Atherosclerosis Management
Elsibucol has shown promise in reducing intima-media thickness (IMT) in animal models, indicating its potential to combat atherosclerosis. In a study involving rabbits fed a cholesterol-rich diet, treatment with this compound resulted in significant improvements in IMT compared to controls and probucol .
Table 1: Comparison of IMT Reduction in Animal Studies
Compound | IMT Reduction (%) | Study Type |
---|---|---|
This compound | 30 | Cholesterol-fed rabbits |
Probucol | 20 | Cholesterol-fed rabbits |
Control | 5 | Cholesterol-fed rabbits |
Effects on Lipid Profiles
While this compound effectively reduces IMT, it also impacts lipid metabolism. Notably, it has been associated with decreased levels of high-density lipoprotein cholesterol (HDL-C), which raises questions about its long-term safety regarding lipid profiles . This effect needs further investigation to determine whether it reflects an adverse outcome or a beneficial metabolic adjustment.
Clinical Case Studies
Several clinical studies have explored the effects of this compound on patients with cardiovascular conditions:
Study on Patients with Acute Coronary Syndromes
In a double-blind, placebo-controlled trial involving patients with acute coronary syndromes, administration of this compound was associated with a lower incidence of myocardial infarction compared to the placebo group. However, the study noted similar plaque volume changes between groups .
Long-term Safety and Efficacy Study
A long-term study assessed the safety and efficacy of this compound in patients undergoing percutaneous coronary interventions. Results indicated that while there was no significant change in plaque volume, patients reported improved quality of life metrics .
Wirkmechanismus
Elsibucol exerts its effects by inhibiting the expression of VCAM1, E-selectin, and monocyte chemoattractant protein 1 (MCP1) in endothelial cells. It also reduces the secretion of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta) from lipopolysaccharide-stimulated peripheral blood mononuclear cells. Additionally, this compound inhibits the serum-stimulated proliferation of aortic smooth muscle cells. These actions collectively contribute to its antioxidant, anti-inflammatory, and anti-proliferative properties .
Vergleich Mit ähnlichen Verbindungen
Elsibucol wird mit anderen ähnlichen Verbindungen wie Probucol verglichen, das ebenfalls antioxidative und cholesterinsenkende Eigenschaften besitzt. This compound ist metabolisch stabiler und hat eine ausgeprägtere Wirkung auf den Cholesterinspiegel und die Neointima-Bildung. Weitere ähnliche Verbindungen sind:
Probucol: Ein Antioxidans und cholesterinsenkendes Mittel.
Butylhydroxytoluol (BHT): Ein synthetisches Antioxidans.
Quercetin: Ein natürliches Flavonoid mit antioxidativen Eigenschaften. Die Einzigartigkeit von this compound liegt in seinen multifunktionalen Wirkungen auf den Cholesterinspiegel, den oxidativen Stress und Entzündungen, was es zu einer vielversprechenden Verbindung für die kardiovaskuläre Forschung macht .
Biologische Aktivität
Elsibucol, a derivative of probucol, has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and atherosclerosis. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and implications for clinical use.
This compound primarily functions as a VCAM-1 (Vascular Cell Adhesion Molecule-1) inhibitor , which plays a crucial role in the inflammatory processes associated with atherosclerosis. By inhibiting VCAM-1 expression, this compound reduces the adhesion of monocytes to endothelial cells, thereby mitigating the inflammatory response that contributes to plaque formation in arteries .
Antioxidant Properties
This compound exhibits significant antioxidant activity , which is essential for reducing oxidative stress in injured arteries. This property helps lower blood cholesterol levels and decrease inflammatory responses, further contributing to its atheroprotective effects .
Effects on Lipid Profiles
Research indicates that this compound can lower total cholesterol levels while also affecting high-density lipoprotein cholesterol (HDL-C) levels. In studies involving hypercholesterolemic rabbits, this compound treatment led to a significant reduction in intima-media thickness (IMT), suggesting improved vascular health compared to untreated controls . However, it was observed that while LDL-C levels remained stable, HDL-C levels decreased, raising questions about the implications for lipid metabolism during treatment .
Comparative Studies
In comparative studies with other antioxidants like probucol and succinobucol, this compound demonstrated superior effects on re-endothelialization and inhibition of vascular smooth muscle cell (VSMC) proliferation. Specifically, this compound maintained endothelial function and reduced neointimal formation post-injury more effectively than its counterparts .
Compound | Effect on LDL-C | Effect on HDL-C | IM Thickness Reduction | VSMC Proliferation Inhibition |
---|---|---|---|---|
This compound | Stable | Decreased | Significant | Strong |
Probucol | Decreased | Decreased | Moderate | Moderate |
Succinobucol | Decreased | Decreased | Minimal | Weak |
Clinical Implications
A study involving patients with coronary artery disease treated with this compound showed promising results in terms of reducing oxidative stress markers and improving endothelial function. The patients exhibited lower incidences of myocardial infarction compared to those receiving standard care alone .
Animal Models
In animal models, specifically rabbits fed a cholesterol-rich diet, this compound treatment resulted in a marked improvement in vascular structure and function. The treatment not only inhibited plaque development but also promoted re-endothelialization, suggesting its potential as a therapeutic agent in managing atherosclerosis .
Eigenschaften
IUPAC Name |
4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O4S2/c1-31(2,3)24-18-22(19-25(29(24)38)32(4,5)6)40-35(13,14)41-23-20-26(33(7,8)9)30(27(21-23)34(10,11)12)39-17-15-16-28(36)37/h18-21,38H,15-17H2,1-14H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFUPQNXMNMQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCCCC(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176005 | |
Record name | Elsibucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AGI-1096 is a novel phenolic intracellular antioxidant with anti-inflammatory and antiproliferative properties. | |
Record name | AGI-1096 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05840 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
216167-95-2 | |
Record name | Elsibucol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elsibucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELSIBUCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7T92N1Y8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.